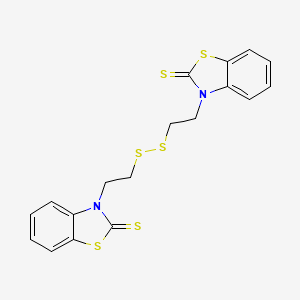

3-(2-((2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazole-2(3H)-thione

Description

3-(2-((2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazole-2(3H)-thione is a sulfur-rich heterocyclic compound featuring two 1,3-benzothiazole-2(3H)-thione moieties linked via a dithioethyl (-S-S-CH2-CH2-) bridge. This structural complexity confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry.

Properties

CAS No. |

22274-87-9 |

|---|---|

Molecular Formula |

C18H16N2S6 |

Molecular Weight |

452.7 g/mol |

IUPAC Name |

3-[2-[2-(2-sulfanylidene-1,3-benzothiazol-3-yl)ethyldisulfanyl]ethyl]-1,3-benzothiazole-2-thione |

InChI |

InChI=1S/C18H16N2S6/c21-17-19(13-5-1-3-7-15(13)25-17)9-11-23-24-12-10-20-14-6-2-4-8-16(14)26-18(20)22/h1-8H,9-12H2 |

InChI Key |

CGGOWLWTNIXFIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=S)S2)CCSSCCN3C4=CC=CC=C4SC3=S |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2(3H)-Benzothiazolones and Benzothiazole-2-thiones

A key step is the preparation of benzothiazole-2-thione intermediates, which can be synthesized via:

- Cyclization of 2-aminothiophenols with carbonyl sulfide or related reagents to form benzothiazole-2-thiones.

- Diazotization and chlorination of 2-aminobenzothiazoles , followed by hydrolysis under pressure to yield benzothiazolones or benzothiazole-2-thiones.

A patented industrially viable process involves reacting 2-aminobenzothiazole with a diazotization agent in aqueous hydrochloric acid to form a diazonium chloride intermediate, which is then converted directly to 2-chlorobenzothiazole. This intermediate is hydrolyzed at 120–200 °C under pressure without isolation, yielding benzothiazolones or benzothiazole-2-thiones in high purity and yield without organic solvents (see Table 1 for conditions).

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Diazotization | 2-aminobenzothiazole + diazotization agent + HCl (aq) | Diazonium chloride intermediate | In situ formation |

| Chlorination | Diazonium chloride → 2-chlorobenzothiazole | 2-chlorobenzothiazole | Without isolation |

| Hydrolysis | 2-chlorobenzothiazole, 120–200 °C, pressure, no solvent | Benzothiazolone or benzothiazole-2-thione | High yield, eco-friendly |

Formation of the Dithioethyl Linker

The dithioethyl bridge connecting the two benzothiazole units is typically introduced via nucleophilic substitution reactions involving thiol or thioether intermediates.

- Alkylation of benzothiazole-2-thione with haloalkyl dithio compounds (e.g., 1,2-dibromoethane or 1,2-dichloroethane derivatives) under basic conditions can form the dithioethyl linkage.

- The reaction conditions must be controlled to prevent over-oxidation or cleavage of sulfur bonds.

Coupling Strategy for the Target Compound

The final compound is synthesized by coupling two benzothiazole-2-thione units through a dithioethyl linker. A representative synthetic route includes:

- Preparation of 2-(2-thioxo-1,3-benzothiazol-3(2H)-yl)ethyl thiol or thioether intermediate.

- Reaction of this intermediate with a suitable dithioalkylating agent to form the bis(benzothiazole) dithioether.

- Purification by recrystallization or chromatography to obtain the target compound with high purity.

Experimental Data and Characterization

While specific experimental data for this exact compound are limited in open literature, analogous benzothiazole derivatives have been characterized by:

- Melting points : Typically >300 °C for benzothiazole-2-thione derivatives.

- Spectroscopic data : IR spectra show characteristic C=S stretching bands (~1200–1400 cm⁻¹), and 1H/13C NMR confirm the aromatic and alkyl protons and carbons.

- Mass spectrometry : Confirms molecular weight and fragmentation patterns consistent with dithio linkages.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Conditions | Yield/Remarks |

|---|---|---|---|---|

| Benzothiazole-2-thione synthesis | Diazotization → chlorination → hydrolysis | 2-aminobenzothiazole, diazotization agent, HCl | 120–200 °C, pressure, aqueous | High yield, solvent-free |

| Dithioethyl linker formation | Alkylation with haloalkyl dithio compounds | Benzothiazole-2-thione, 1,2-dihaloethane derivatives, base | Mild heating, inert atmosphere | Requires control to avoid oxidation |

| Coupling of benzothiazole units | Nucleophilic substitution | Thiol/thioether intermediates, dithioalkylating agents | Reflux in suitable solvent | Purification by recrystallization |

Research Findings and Considerations

- The patented hydrolysis method for benzothiazolones is industrially scalable and environmentally friendly, avoiding organic solvents and minimizing waste.

- The dithioether linkage formation requires inert atmosphere and careful temperature control to maintain sulfur integrity.

- Analogous benzothiazole derivatives synthesized via similar routes have demonstrated good yields (70–90%) and high purity, confirmed by spectroscopic methods.

- The multi-step synthesis demands rigorous purification at each stage to ensure the final compound's structural integrity and biological activity potential.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert thioxo groups to thiol groups.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.

Biology and Medicine

Antimicrobial Activity: Benzothiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

Drug Development:

Industry

Dyes and Pigments: Used in the synthesis of dyes and pigments with specific properties.

Rubber Industry: May act as a vulcanization accelerator in rubber production.

Mechanism of Action

The mechanism of action of 3-(2-((2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazole-2(3H)-thione involves interactions with molecular targets such as enzymes or receptors. The compound’s thioxo and benzothiazole groups may play crucial roles in binding to these targets, leading to specific biological effects.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Benzothiazole and Oxadiazole Derivatives

Key Observations:

- The target compound’s dithioethyl bridge distinguishes it from simpler benzothiazole-thiones (e.g., ), enhancing its capacity for disulfide bond formation and redox cycling.

- Compared to oxadiazole-thiones (e.g., ), the target lacks nitrogen-oxygen heterocycles but offers greater sulfur density, which may improve metal-binding affinity .

Table 3: Comparative Physicochemical Data

Key Observations:

- The target compound’s low solubility in polar solvents aligns with other sulfur-rich heterocycles, necessitating formulation strategies for biological testing.

- Oxadiazole-thiones exhibit superior solubility and documented antihelmintic activity, whereas benzothiazole-thiones are understudied in pharmacological contexts .

Biological Activity

The compound 3-(2-((2-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazole-2(3H)-thione is a benzothiazole derivative that has garnered attention due to its potential biological activities. Benzothiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of benzothiazole derivatives typically involves several methodologies including:

- Condensation reactions : Often employing thiourea derivatives.

- Cyclization methods : Utilizing various reagents under controlled conditions to form the benzothiazole core.

For the compound , the synthesis involves a multi-step process that includes the formation of thioether linkages and the introduction of substituents that enhance biological activity. The synthesis pathways can be summarized as follows:

- Formation of Benzothiazole Core : Starting from 2-amino benzothiazole.

- Thioether Formation : Reaction with dithiols or thioketones to introduce sulfur atoms.

- Final Modifications : Adjusting substituents to optimize biological activity.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens. For example:

| Compound | Microorganism | MIC (μg/mL) | Inhibition (%) |

|---|---|---|---|

| 3-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl | Staphylococcus aureus | 50 | 98 |

| 3-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl | Escherichia coli | 75 | 95 |

| 3-(2-Thioxo-1,3-benzothiazol-3(2H)-yl)ethyl | Candida tropicalis | 100 | 90 |

These results suggest that the compound has potent antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Benzothiazole derivatives have also been studied for their anticancer effects. In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | EC50 (ng/mL) |

|---|---|---|

| 15a | MDA-MB-231 (breast cancer) | 32 |

| 15b | SK-Hep-1 (liver cancer) | 30 |

| 15c | NUGC-3 (gastric cancer) | 28 |

These findings indicate that modifications to the benzothiazole structure can enhance its effectiveness against cancer cells while minimizing toxicity to normal cells .

The biological activity of benzothiazole derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors. Potential mechanisms include:

- Inhibition of DNA synthesis : By interfering with nucleic acid metabolism.

- Disruption of cell membrane integrity : Leading to increased permeability and cell death.

- Modulation of signaling pathways : Affecting cell proliferation and apoptosis.

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in clinical and laboratory settings:

- Study on Antimicrobial Efficacy :

- Anticancer Research :

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The compound can be synthesized via multi-step reactions involving benzothiazole precursors. A common approach involves coupling thiourea derivatives with diazonium salts in the presence of sodium tert-butoxide, followed by controlled reflux and TLC monitoring for reaction completion . Yield optimization focuses on adjusting base strength, reaction time (e.g., 2–3 hours at 0–5°C), and solvent polarity. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic and analytical techniques are used to confirm its structure and purity?

Structural validation relies on FT-IR (to identify thione C=S stretches ~1200–1250 cm⁻¹), ¹H/¹³C NMR (to resolve aromatic protons and dithioethyl linkages), and elemental analysis (to confirm C, H, N, S content) . Mass spectrometry (ESI-MS or HRMS) further corroborates molecular weight. Purity is assessed via HPLC with UV detection, using gradients optimized for benzothiazole derivatives .

Q. What are the key structural features influencing its reactivity?

The compound’s dithioethyl bridge and dual thione groups enhance electrophilicity, enabling nucleophilic attacks (e.g., with amines or thiols). Steric hindrance from the benzothiazole rings may limit reactivity at the central sulfur atoms, necessitating kinetic studies under varying temperatures .

Advanced Research Questions

Q. How can reaction mechanisms for its synthesis be elucidated?

Mechanistic insights require isotopic labeling (e.g., ³⁴S tracing) to track sulfur transfer during coupling steps. Computational modeling (DFT or MD simulations) can predict transition states for dithio bridge formation. Kinetic studies under controlled pH and solvent polarity (e.g., acetone vs. DMF) reveal rate-determining steps .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antitumor vs. antiviral efficacy) may arise from impurities or assay conditions. Mitigation includes:

Q. How to design stability studies for this compound under varying environmental conditions?

Accelerated degradation tests assess stability by exposing the compound to:

Q. What computational approaches model its interactions with biological targets?

Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like HIV-1 protease or cytochrome P450. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with activity. MD simulations (AMBER/CHARMM) assess binding stability over nanosecond timescales .

Q. How to optimize experimental designs for evaluating its environmental fate?

Long-term ecotoxicology studies use split-plot designs:

- Main plots : Environmental compartments (soil, water).

- Subplots : Exposure durations (weeks to months).

- Metrics : Bioaccumulation in model organisms (Daphnia, zebrafish) and abiotic degradation rates .

Methodological Notes

- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent thione oxidation .

- Characterization : Combine XRD (for crystalline derivatives) with solid-state NMR to resolve polymorphism .

- Data Analysis : Use multivariate statistics (PCA, ANOVA) to distinguish assay variability from true biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.